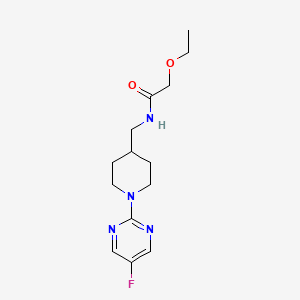
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a methyl group, and a pyridin-2-yl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
作用机制
Target of Action
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a complex compound with potential therapeutic applications. It has been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin. This suggests that the compound could have potential applications in the treatment of conditions related to melanin overproduction.
Mode of Action
It is believed to interact with its target, tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could lead to changes in the biochemical processes involving tyrosinase, such as the production of melanin.
Result of Action
The primary result of the action of this compound is the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzyl chloride and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to improve the reaction rates and selectivity .
化学反应分析
Types of Reactions
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used .
科学研究应用
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the benzyl and methyl groups, making it less hydrophobic and potentially less active in certain biological assays.
N-benzyl-N-(pyridin-2-yl)benzamide: Similar structure but without the methyl group, which may affect its binding affinity and selectivity.
N-(4-methylpyridin-2-yl)benzamide: Similar but lacks the benzyl group, which can influence its solubility and pharmacokinetic properties.
Uniqueness
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is unique due to the presence of both benzyl and methyl groups, which enhance its hydrophobicity and potentially improve its binding interactions with hydrophobic pockets in target proteins . This structural uniqueness can lead to better pharmacological profiles and increased efficacy in certain applications .
属性
IUPAC Name |
N-benzyl-4-methyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTXXMQNFWVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2786520.png)
![1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2786521.png)



![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)


![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)




